
Synthesis and Manufacturing of Acid Green 20:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acid green 20

Cat. No.: B3273268 Get Quote

C.I. Name: Acid Green 20 C.I. Number: 20495 CAS Number: 5850-39-5 Molecular Formula:

C₂₂H₁₆N₆Na₂O₇S₂ Molecular Weight: 586.51 g/mol

Introduction
Acid Green 20 is a water-soluble, anionic diazo dye characterized by its dark green hue. It

finds extensive application in the textile industry for dyeing protein fibers such as wool and silk,

as well as synthetic polyamides like nylon. Its utility also extends to the coloring of paper and

leather. This technical guide provides an in-depth overview of the synthesis and manufacturing

process of Acid Green 20, including detailed experimental protocols, quantitative data, and

process visualizations. This document is intended for researchers, chemists, and professionals

involved in the development and manufacturing of dyes and related chemical products.

Synthesis Pathway Overview
The synthesis of Acid Green 20 is a multi-step process involving the sequential diazotization

and coupling of aromatic amines, followed by a reduction reaction. The primary raw materials

for this synthesis are p-nitroaniline, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid

(commonly known as H-acid), and aniline.

The logical workflow of the synthesis is as follows:
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Caption: Synthesis workflow for Acid Green 20.
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Detailed Experimental Protocols
Step 1: Diazotization of p-Nitroaniline
Objective: To convert p-nitroaniline into its corresponding diazonium salt.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

p-Nitroaniline 138.12 1.0

Sodium Nitrite 69.00 1.05

Hydrochloric Acid (37%) 36.46 2.5

Water 18.02 -

Ice - -

Procedure:

In a jacketed glass reactor, prepare a suspension of p-nitroaniline (1.0 eq.) in water.

Add hydrochloric acid (2.5 eq.) to the suspension and stir to form a solution of p-nitroaniline

hydrochloride.

Cool the mixture to 0-5 °C using a circulating chiller and the addition of ice to the reactor.

In a separate vessel, dissolve sodium nitrite (1.05 eq.) in water.

Slowly add the sodium nitrite solution to the p-nitroaniline hydrochloride solution, maintaining

the temperature between 0-5 °C. The addition should be done below the surface of the

reaction mixture.

Stir the reaction mixture for 1-2 hours at 0-5 °C after the addition is complete.

Check for the completion of diazotization using starch-iodide paper (a blue-black color

indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite

solution until a positive test is obtained.
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The resulting solution of diazotized p-nitroaniline is used immediately in the next step.

Step 2: First Coupling Reaction
Objective: To couple the diazotized p-nitroaniline with H-acid under acidic conditions.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

H-acid 319.31 1.0

Sodium Carbonate 105.99 As needed

Water 18.02 -

Diazotized p-Nitroaniline - 1.0

Procedure:

In a separate reactor, dissolve H-acid (1.0 eq.) in water. Adjust the pH to 6.5-7.0 with a

sodium carbonate solution to ensure complete dissolution.

Cool the H-acid solution to 5-10 °C.

Slowly add the previously prepared diazotized p-nitroaniline solution to the H-acid solution

over 2-3 hours.

Maintain the temperature at 5-10 °C and a pH of 5.0-6.0 during the coupling reaction. The

pH can be adjusted with a dilute solution of sodium carbonate.

After the addition is complete, stir the reaction mixture for an additional 3-4 hours, allowing

the temperature to rise to room temperature.

The completion of the coupling reaction can be monitored by thin-layer chromatography

(TLC).

The resulting product is a monoazo intermediate.
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Step 3: Diazotization of Aniline
Objective: To prepare diazotized aniline.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

Aniline 93.13 1.0

Sodium Nitrite 69.00 1.05

Hydrochloric Acid (37%) 36.46 2.5

Water 18.02 -

Ice - -

Procedure:

In a separate vessel, dissolve aniline (1.0 eq.) in a mixture of hydrochloric acid (2.5 eq.) and

water.

Cool the aniline hydrochloride solution to 0-5 °C.

Prepare a solution of sodium nitrite (1.05 eq.) in water.

Slowly add the sodium nitrite solution to the aniline hydrochloride solution, maintaining the

temperature between 0-5 °C.

Stir for 1 hour at 0-5 °C and check for completion of diazotization with starch-iodide paper.

Step 4: Second Coupling Reaction
Objective: To couple the monoazo intermediate with diazotized aniline under alkaline

conditions.

Materials:
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Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

Monoazo Intermediate - 1.0

Diazotized Aniline - 1.0

Sodium Hydroxide 40.00 As needed

Procedure:

To the reactor containing the monoazo intermediate, adjust the pH to 8.0-9.0 with a solution

of sodium hydroxide.

Cool the mixture to 10-15 °C.

Slowly add the freshly prepared diazotized aniline solution to the alkaline solution of the

monoazo intermediate over 2-3 hours.

Maintain the temperature at 10-15 °C and the pH at 8.0-9.0 throughout the addition.

After the addition, continue stirring for 4-6 hours, allowing the temperature to rise to ambient

temperature.

Monitor the reaction for completion by TLC. The product at this stage is the diazo

intermediate.

Step 5: Reduction of the Nitro Group
Objective: To reduce the nitro group of the diazo intermediate to an amino group.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)

Diazo Intermediate - 1.0

Sodium Sulfide 78.04 1.5 - 2.0

Water 18.02 -
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Procedure:

Heat the reaction mixture containing the diazo intermediate to 70-80 °C.

Prepare a solution of sodium sulfide (1.5-2.0 eq.) in water.

Slowly add the sodium sulfide solution to the reaction mixture.

Maintain the temperature at 70-80 °C and stir for 3-5 hours.

The completion of the reduction can be monitored by the disappearance of the starting

material on a TLC plate.

The resulting mixture contains the crude Acid Green 20.

Step 6: Purification and Finishing
Objective: To isolate and purify the final product.

Procedure:

Salting Out: Cool the reaction mixture to room temperature. Add sodium chloride to the

mixture to precipitate the dye. The amount of salt will depend on the desired purity and yield.

Filtration: Filter the precipitated dye using a filter press.

Washing: Wash the filter cake with a brine solution to remove impurities.

Drying: Dry the purified dye in a tray dryer or a spray dryer at a temperature of 80-90 °C until

a constant weight is achieved.

Grinding: Grind the dried dye to a fine powder of uniform particle size using a pulverizer.

Quantitative Data
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Parameter Value

Overall Yield 75-85%

Purity (by spectrophotometry) > 95%

Moisture Content < 5%

Insoluble Matter < 0.5%

Manufacturing Process Flow
The industrial manufacturing of Acid Green 20 follows the same chemical principles as the

laboratory synthesis but is scaled up and utilizes specialized equipment for efficiency and

safety.
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Caption: Industrial manufacturing process for Acid Green 20.

Quality Control
The quality of the final Acid Green 20 product is assessed using various analytical techniques:

UV-Visible Spectrophotometry: To determine the dye concentration and purity by measuring

the absorbance at its maximum wavelength (λmax) in an aqueous solution.

High-Performance Liquid Chromatography (HPLC): To identify and quantify any impurities or

by-products.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.benchchem.com/product/b3273268?utm_src=pdf-body-img
https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.benchchem.com/product/b3273268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3273268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic

functional groups in the dye molecule.

Solubility Test: To ensure the dye dissolves completely in water at a specified concentration.

Color Fastness Tests: To evaluate the resistance of the dyed fabric to fading or color

bleeding under various conditions (e.g., washing, light, perspiration).

Safety and Environmental Considerations
The manufacturing of Acid Green 20 involves the handling of hazardous chemicals. Therefore,

strict adherence to safety protocols is mandatory. This includes the use of personal protective

equipment (PPE), adequate ventilation, and proper waste disposal procedures. The

wastewater generated from the process is typically colored and contains residual chemicals,

requiring appropriate treatment before discharge to meet environmental regulations.

To cite this document: BenchChem. [Synthesis and Manufacturing of Acid Green 20: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3273268#synthesis-and-manufacturing-process-of-
acid-green-20]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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